

# A Technical Guide to 7-Bromo-3-chlorobenzo[d]isoxazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-Bromo-3-chlorobenzo[d]isoxazole

Cat. No.: B596548

[Get Quote](#)

## Compound Identification and Properties

**7-Bromo-3-chlorobenzo[d]isoxazole**, also known by its IUPAC name 7-bromo-3-chloro-1,2-benzoxazole, is a halogenated heterocyclic compound belonging to the benzisoxazole class.<sup>[1]</sup> The benzisoxazole core is a significant scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents.<sup>[2][3]</sup> This guide provides a summary of its known properties and outlines general experimental approaches relevant to its synthesis and characterization based on literature for the broader compound class.

## Physicochemical and Safety Data

Quantitative data for **7-Bromo-3-chlorobenzo[d]isoxazole** is primarily available through chemical suppliers. A summary of key identifiers and properties is presented below.

Property	Value	Source(s)
IUPAC Name	7-bromo-3-chloro-1,2-benzoxazole	[1]
Synonyms	7-Bromo-3-chlorobenzo[d]isoxazole, 7-bromo-3-chloro-1,2-benzisoxazole	[1]
CAS Number	1260677-07-3	[1][4][5]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClNO	[1][5]
Molecular Weight	232.46 g/mol	[1][6]
Appearance	Solid, White powder	[1][7]
Purity	>98% - 99% (Commercially available)	[5][7]
PubChem CID	71463615	[1]
MDL Number	MFCD12406139	[1][5]
Storage	Inert atmosphere, 2-8°C, Sealed and preserved	[7][8]
Hazard Statements	H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)	[1]

## Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for **7-Bromo-3-chlorobenzo[d]isoxazole** is not detailed in the available literature, general methods for constructing the 1,2-benzisoxazole ring are well-established.[3] These typically involve the intramolecular cyclization of an ortho-substituted benzene ring.

## Representative Experimental Protocol: Synthesis of 3-Substituted 1,2-Benzisoxazoles

The following protocol describes a common pathway for synthesizing the benzisoxazole core via N-O bond formation from an ortho-hydroxyaryl ketimine, which can be adapted for specific analogues.[\[3\]](#)[\[9\]](#)

#### Step 1: Formation of ortho-hydroxyaryl N-H ketimine

- To a solution of an appropriate ortho-hydroxyacetophenone (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).
- Reflux the mixture for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the resulting precipitate (the oxime) by filtration, wash with water, and dry under vacuum.

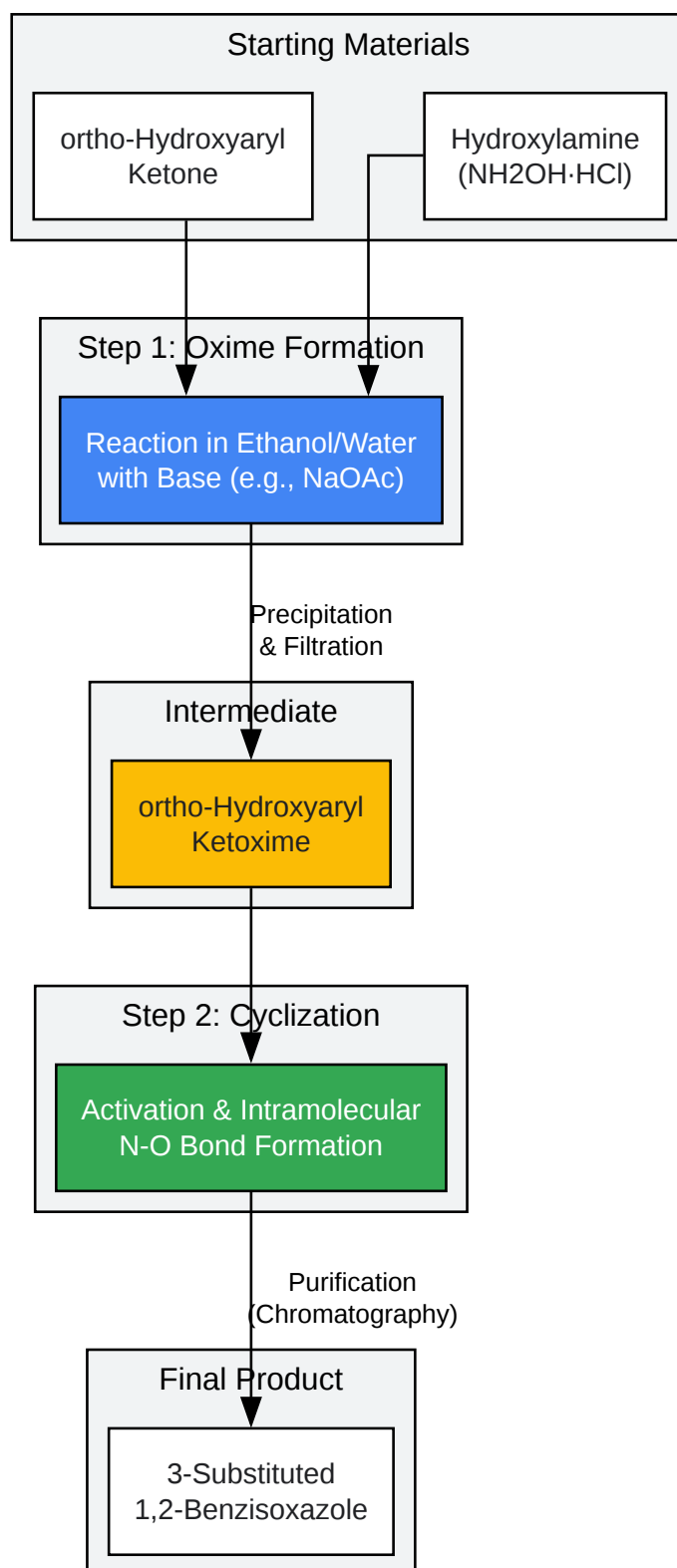
#### Step 2: Intramolecular Cyclization to form the Benzisoxazole Ring

- The precursor ortho-hydroxyaryl ketimine is treated with an activating agent to facilitate cyclization. A common method involves converting the oxime to a better leaving group.
- For example, under anhydrous conditions, an N-chloro imine intermediate can be formed, which subsequently undergoes cyclization via N-O bond formation to yield the 3-substituted benzisoxazole.[\[9\]](#)
- Alternatively, microwave-assisted synthesis can be employed. For precursors like 3-chloro-1,2-benzisoxazole, nucleophilic aromatic substitution with various amines can be performed in a microwave vial with a base like DIPEA in a solvent such as ethanol.[\[2\]](#)
- The final product is purified using flash column chromatography on silica gel.

## Characterization

The structural confirmation of synthesized benzisoxazole derivatives typically involves a combination of spectroscopic techniques:[\[10\]](#)[\[11\]](#)

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: To determine the chemical structure and confirm the position of substituents on the aromatic rings.
- FT-IR Spectroscopy: To identify characteristic functional groups.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
- Elemental Analysis: To determine the elemental composition and verify purity.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 3-substituted 1,2-benzisoxazoles.

## Biological Context and Potential Applications

While no specific biological activity or signaling pathway has been published for **7-Bromo-3-chlorobenzo[d]isoxazole**, the benzisoxazole scaffold is present in drugs with diverse therapeutic actions, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[\[2\]](#)[\[12\]](#)

## Structure-Activity Relationship (SAR) Insights

Studies on related benzisoxazole analogues provide insights into potential structure-activity relationships. For instance, the nature and position of substituents on the benzisoxazole ring are critical for modulating biological activity.[\[13\]](#) The table below shows representative anticancer activity for a series of other benzisoxazole derivatives, illustrating how different substituents impact potency.

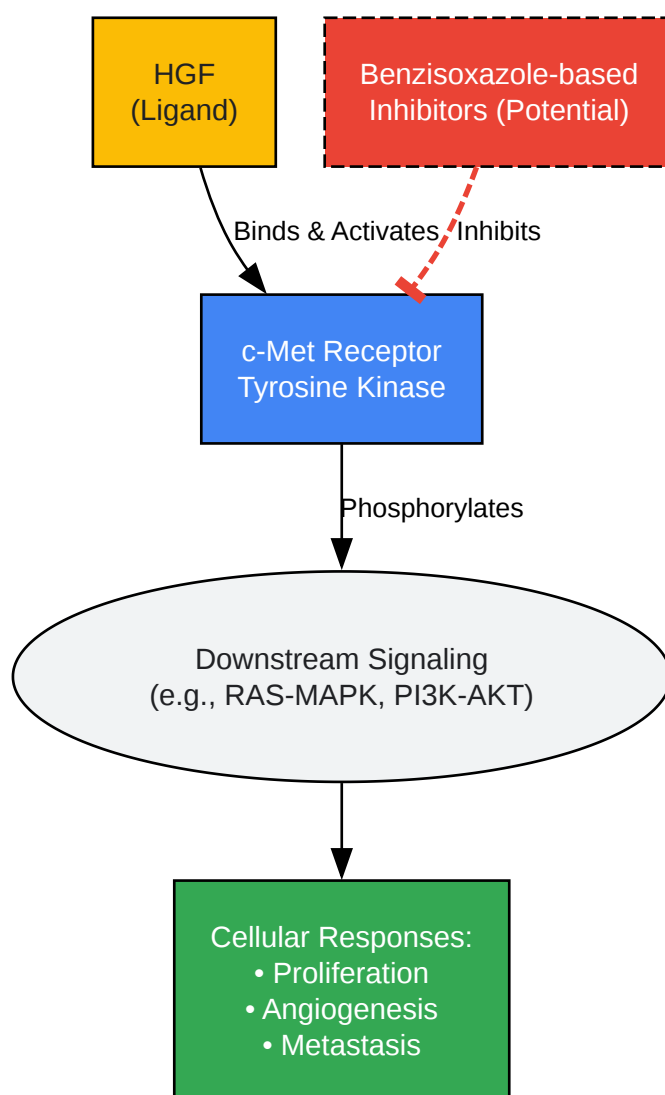
Compound ID	Core Structure	R1	R2	IC <sub>50</sub> (μM) vs. HCT-116 (Colon)	IC <sub>50</sub> (μM) vs. MCF-7 (Breast)
1b	Benzo[d]isoxazole	H	4-Chlorophenyl	85.3	92.1
1c	Benzo[d]isoxazole	H	4-Bromophenyl	76.4	81.2
1d	Benzo[d]isoxazole	H	4-Nitrophenyl	45.2	51.7

Data is illustrative and sourced from a comparative analysis of different benzo[d]isoxazole analogs.

[\[13\]](#)

## Potential Signaling Pathway Involvement

Given the interest in this chemical class for oncology, relevant signaling pathways are often investigated. For example, certain 3-amino-benzo[d]isoxazole derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met tyrosine kinase.<sup>[12]</sup> The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and angiogenesis. Its aberrant activation is linked to tumor growth and metastasis.<sup>[12]</sup> Therefore, pathways like the HGF/c-Met axis represent potential targets for novel benzisoxazole-based drug candidates.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 7-Bromo-3-chlorobenzo[d]isoxazole | 1260677-07-3 [chemicalbook.com]
- 5. SynthoNix, Inc > 1260677-07-3 | 7-Bromo-3-chlorobenzo[d]isoxazole [synthonix.com]
- 6. 7-Bromo-5-chlorobenzo[d]isoxazole | C<sub>7</sub>H<sub>3</sub>BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 8. 1260677-07-3|7-Bromo-3-chlorobenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 9. Benzisoxazole synthesis [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 7-Bromo-3-chlorobenzo[d]isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596548#7-bromo-3-chlorobenzo-d-isoxazole-iupac-name]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)